REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14]C)=[O:13])[CH2:6][CH2:7][Cl:8]>O>[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([OH:14])=[O:13])[CH2:6][CH2:7][Cl:8]
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Name
|
|
Quantity
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40 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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ClCCN(CCCl)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
by stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating for 3 hours over an oil bath which
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
was controlled at 90° C
|
Type
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FILTRATION
|
Details
|
The resulting crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with 50% ethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.44 mmol | |
AMOUNT: MASS | 1.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |